molecular formula C7H15NO B2479354 3-(Cyclopropylmethyl-amino)-propan-1-ol CAS No. 276890-56-3

3-(Cyclopropylmethyl-amino)-propan-1-ol

Cat. No.: B2479354
CAS No.: 276890-56-3
M. Wt: 129.203
InChI Key: RKLRRJOINVVYOT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl-amino)-propan-1-ol is an organic compound that features a cyclopropylmethyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl-amino)-propan-1-ol typically involves the reaction of cyclopropylmethylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopropylmethylamine with 3-hydroxypropanal under hydrogenation conditions using a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl-amino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Cyclopropylmethyl ketone derivatives.

    Reduction: Cyclopropylmethyl secondary or tertiary amines.

    Substitution: Cyclopropylmethyl halides or esters.

Scientific Research Applications

3-(Cyclopropylmethyl-amino)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl-amino)-propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)methylamine
  • (Cyclopropylmethyl)ethylamine
  • (Cyclopropylmethyl)isopropylamine

Uniqueness

3-(Cyclopropylmethyl-amino)-propan-1-ol is unique due to the presence of both a cyclopropylmethyl group and a hydroxyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(cyclopropylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-5-1-4-8-6-7-2-3-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLRRJOINVVYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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